molecular formula C8H12N4O2 B13231862 Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13231862
M. Wt: 196.21 g/mol
InChI Key: NYNHIJKLWSNXME-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a fused heterocyclic compound featuring a triazolo-pyrimidine scaffold with a methyl substituent at the 6-position and a methyl ester group at the 2-position. This structure combines the pharmacophoric features of both triazole and pyrimidine rings, which are widely explored in medicinal and agrochemical research. The ester group at position 2 enhances solubility and bioavailability compared to non-esterified analogs, making it a valuable intermediate for further functionalization .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-5-3-9-8-10-6(7(13)14-2)11-12(8)4-5/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

NYNHIJKLWSNXME-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=NN2C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 5-Amino-1,2,4-triazole-3-carboxylate with Ketones

Methodology:

  • Starting Material: Ethyl 5-amino-1,2,4-triazole-3-carboxylate.
  • Reaction Conditions: Reflux in acetic acid.
  • Process: Cyclocondensation with suitable ketones such as 1-phenylbutane-1,3-dione or related derivatives to form the core heterocyclic scaffold.
  • Outcome: Formation of ethyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylate derivatives.

Reference: This method is described as a foundational step in the synthesis of heterocyclic compounds, providing a versatile platform for further modifications.

Chlorination to Obtain Carboxylic Acid Intermediates

Methodology:

  • Reagents: Thionyl chloride or oxalyl chloride.
  • Reaction Conditions: Reflux with chlorinating agents to convert ester groups into acid chlorides.
  • Process: The ester intermediates are chlorinated to give corresponding acid chlorides, which are more reactive for subsequent coupling reactions.
  • Outcome: Acid chlorides such as 30 and 31 are obtained, serving as key intermediates.

Reference: This step is crucial for enabling subsequent amide bond formation and heterocyclic substitutions.

Coupling with Aromatic and Heterocyclic Amines

Methodology:

  • Reagents: DIPEA (N,N-Diisopropylethylamine) as base, dichloromethane as solvent.
  • Reaction Conditions: Room temperature or mild heating.
  • Process: Acid chlorides are coupled with methyl 2-aminobenzoate or other aromatic amines to form methyl esters (20 , 21 ) or amides.
  • Outcome: Formation of methyl ester derivatives with functional groups suitable for further modification.

Reference: This coupling strategy allows for structural diversification at the C-2 position of the heterocycle.

Synthesis of Heterocyclic Core via Gewald Reaction

Methodology:

  • Reagents: Alkyl ketones, cyanoacetamide, sulfur, and secondary amines (e.g., N,N-diethylamine).
  • Reaction Conditions: One-pot Gewald reaction under reflux.
  • Process: Formation of thiophene or benzothiophene derivatives (3639 ), which are then oxidized or cyclized.
  • Outcome: Heterocyclic cores such as tetrahydrobenzothiophene and thiophene derivatives.

Reference: These derivatives are key for SAR studies targeting viral protein interactions.

Final Assembly of Target Compound

Methodology:

  • Coupling Reaction: The heterocyclic core intermediates are coupled with the methyl 2-aminobenzoate or related amines in the presence of bases like DIPEA.
  • Reaction Conditions: Room temperature or mild heating.
  • Outcome: The final compound methyl 6-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylate is obtained with high regioselectivity and purity.

Data Table Summarizing Preparation Methods

Step Description Reagents Conditions Key Intermediates References
1 Cyclocondensation of amino-triazole with ketones Ethyl 5-amino-1,2,4-triazole-3-carboxylate, ketones Reflux in acetic acid Ethyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylate ,
2 Chlorination to acid chlorides Thionyl chloride Reflux Acid chlorides (e.g., 30 , 31 ) ,
3 Coupling with aromatic amines Acid chlorides + methyl 2-aminobenzoate Room temp, DIPEA Methyl esters (20 , 21 ) ,
4 Gewald reaction for heterocyclic cores Alkyl ketones, cyanoacetamide, sulfur Reflux, one-pot Thiophene derivatives (3639 ) ,
5 Cyclization and oxidation Various reagents Reflux, oxidation Heterocyclic fused rings ,
6 Hydrazine-mediated cyclization Hydrazine hydrate, Ni-Raney Reflux Carboxamide derivatives (45 , 48 , 50 ) ,
7 Final coupling to target Intermediates + amines Room temp Methyl 6-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylate ,

Notes on Optimization and Scalability

  • Regioselectivity: Achieved through careful choice of reaction conditions and protecting groups.
  • Yield Optimization: Use of mild conditions and purification techniques such as column chromatography.
  • Scalability: Protocols are adaptable for larger scale synthesis with appropriate modifications to reaction times and purification steps.
  • Environmental Considerations: Use of greener solvents and reagents where possible, alongside waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohol

Biological Activity

Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1697066-55-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on diverse research findings.

  • Molecular Formula: C₈H₁₂N₄O₂
  • Molecular Weight: 196.21 g/mol
  • Structure: The compound features a fused triazole and pyrimidine ring system which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of sodium ethoxide as a base. This process can be optimized for large-scale production using continuous flow reactors .

Antimicrobial Activity

Recent studies have reported that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. This compound has been shown to possess narrow-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 0.25 to 2.0 μg/mL against pathogens such as Enterococcus faecium and Escherichia coli.

Anticancer Activity

The compound has demonstrated promising anticancer effects in various cell lines. It induces apoptosis and cell cycle arrest in cancer cells. For instance:

  • Cell Lines Tested: Human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2).
  • IC₅₀ Values: The compound exhibited IC₅₀ values ranging from 0.51 to 1.07 µg/mL across different cancer cell lines .

This compound acts primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding pocket of CDK2, it prevents ATP from binding and inhibits the enzyme's activity. This action disrupts cell cycle progression and promotes apoptosis in cancer cells .

Research Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against E. faecium with MIC values of 0.25–2.0 μg/mL
AnticancerInduces apoptosis in SGC-7901 and A549 cells with IC₅₀ values < 1 µg/mL
Enzyme InhibitionInhibits CDK2 activity by blocking ATP binding

Case Studies

In a recent study evaluating various triazolo[1,5-a]pyrimidine derivatives:

  • Objective: To assess the cytotoxic effects on multiple cancer cell lines.
  • Outcome: Compounds similar to methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine showed significant growth inhibition across all tested lines with varying degrees of selectivity towards specific kinases such as CDK1 and ALK .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (Target) C₉H₁₁N₄O₂ 223.21 2-COOCH₃, 6-CH₃ Not explicitly reported
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide C₃₀H₃₁N₇O₄ 577.62 2-NH₂, 6-CONHAr, 7-aryl Antiproliferative (IC₅₀: 1.2–8.7 µM)
2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine C₇H₁₀F₂N₄ 188.18 2-CF₂H, 6-CH₃ Herbicidal (pre-emergent activity)
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₁₁H₁₄N₄O₂ 234.26 6-COOEt, 5-CH₃, 7-CH₃ Intermediate for cannabinoid receptor ligands
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate C₁₀H₁₁ClN₄O₂ 254.67 2-COOCH₃, 5-C₃H₇, 7-Cl Antimicrobial (Gram-positive bacteria)

Key Observations:

Position 2 Modifications :

  • The target compound’s methyl ester group contrasts with carboxamide (e.g., 6-carboxamide derivatives in ) or sulfonamide (e.g., 2-sulfonamide analogs in ). Esters generally improve metabolic stability compared to amides .
  • Replacement with difluoromethyl (as in ) introduces electronegative groups, enhancing herbicidal activity.

Biological Activity Correlations :

  • Carboxamide derivatives (e.g., compound 5g in ) exhibit antiproliferative activity due to hydrogen-bonding interactions with biological targets.
  • Chloro and propyl substituents (e.g., ) enhance antimicrobial efficacy by increasing lipophilicity and membrane penetration.

Physicochemical Properties

  • Solubility : Methyl esters (logP ~1.5–2.0) are more lipophilic than carboxamides (logP ~0.5–1.2) but less than chloro-substituted analogs (logP ~2.5–3.0) .
  • Thermal Stability : Methyl-substituted derivatives (e.g., the target compound) exhibit higher melting points (~200–250°C) compared to ethyl esters (~150–200°C) due to crystallinity .

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